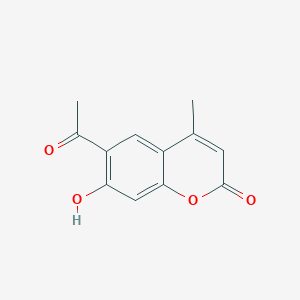

6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one

Description

Properties

IUPAC Name |

6-acetyl-7-hydroxy-4-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4/c1-6-3-12(15)16-11-5-10(14)9(7(2)13)4-8(6)11/h3-5,14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYAFDQIOLUUJHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=CC(=C(C=C12)C(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50421600 | |

| Record name | 6-Acetyl-7-hydroxy-4-methyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50421600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16555-98-9 | |

| Record name | 6-Acetyl-7-hydroxy-4-methyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50421600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral data of 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one, a coumarin derivative of significant interest in medicinal chemistry and materials science.

Core Chemical Properties

This compound, also known as 6-acetyl-7-hydroxy-4-methylcoumarin, is a polycyclic aromatic compound. Its structure, featuring a chromen-2-one core with acetyl, hydroxyl, and methyl substituents, imparts a range of interesting chemical and physical properties.[1]

| Property | Value | Reference |

| IUPAC Name | 6-acetyl-7-hydroxy-4-methylchromen-2-one | [1] |

| Synonyms | 6-Acetyl-7-hydroxy-4-methylcoumarin, 2H-1-Benzopyran-2-one, 6-acetyl-7-hydroxy-4-methyl- | [1] |

| CAS Registry Number | 16555-98-9 | [1] |

| Molecular Formula | C₁₂H₁₀O₄ | [1] |

| Molecular Weight | 218.20 g/mol | [1] |

| Melting Point | 210 °C | |

| Boiling Point | 439.8 °C at 760 mmHg | |

| Density | 1.322 g/cm³ | |

| pKa | 8.21 ± 0.20 (Predicted) | |

| LogP | 2.1 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Rotatable Bonds | 1 | [1] |

Spectral Data

The structural features of this compound can be elucidated using various spectroscopic techniques.

| Technique | Data |

| ¹H NMR | Spectra available, detailed shifts in development. |

| ¹³C NMR | Spectra available, detailed shifts in development. |

| IR (KBr) | Characteristic peaks for C=O (lactone and ketone), O-H, C-O, and aromatic C=C bonds are expected. |

| Mass Spectrometry | Molecular ion peak (M+) at m/z 218.0579. |

Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process involving a Pechmann condensation followed by a Fries rearrangement.

Step 1: Synthesis of 7-hydroxy-4-methylcoumarin (Pechmann Condensation)

This reaction involves the condensation of resorcinol with ethyl acetoacetate in the presence of an acid catalyst.

Materials:

-

Resorcinol

-

Ethyl acetoacetate

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Ethanol (for recrystallization)

Procedure:

-

In a flask, add 10 mmol of resorcinol to 10 mmol of ethyl acetoacetate.

-

Cool the flask in an ice bath to 5°C.

-

Slowly add 10 mL of concentrated sulfuric acid to the mixture with constant stirring, maintaining the temperature at 5°C.

-

After the addition is complete, continue stirring at 5°C for 1 hour.

-

Remove the flask from the ice bath and allow it to warm to room temperature.

-

Continue stirring for 18 hours in an open atmosphere.

-

Pour the reaction mixture into ice-cold water with vigorous stirring.

-

A precipitate of crude 7-hydroxy-4-methylcoumarin will form.

-

Filter the precipitate and dry it.

-

Purify the crude product by recrystallization from aqueous ethanol to obtain pure 7-hydroxy-4-methylcoumarin.

Step 2: Synthesis of 6-Acetyl-7-hydroxy-4-methylcoumarin (Fries Rearrangement)

This step involves the acylation of the 7-hydroxy-4-methylcoumarin intermediate, followed by a Fries rearrangement to introduce the acetyl group at the 6-position.

Materials:

-

7-hydroxy-4-methylcoumarin

-

Acetic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Nitrobenzene (as solvent, optional)

-

Hydrochloric acid (HCl)

-

Ethanol (for recrystallization)

Procedure:

-

Acetylation: Reflux a mixture of 7-hydroxy-4-methylcoumarin with an excess of acetic anhydride for 1-2 hours to form 7-acetoxy-4-methylcoumarin. Pour the cooled reaction mixture into water to precipitate the product, which is then filtered and dried.

-

Fries Rearrangement: a. In a reaction vessel, create an intimate mixture of 7-acetoxy-4-methylcoumarin and 3 moles of anhydrous aluminum chloride per mole of the ester. b. Heat the mixture to a temperature of 150-160°C for approximately 1.5 to 2 hours. The use of nitrobenzene as a solvent can facilitate a homogeneous reaction at lower temperatures. c. After cooling, carefully decompose the reaction complex by adding dilute hydrochloric acid. d. The crude 6-acetyl-7-hydroxy-4-methylcoumarin will precipitate. e. Filter the product, wash with water, and purify by recrystallization from ethanol.

Mandatory Visualizations

The following diagrams illustrate the synthetic pathway and a conceptual workflow for the characterization of this compound.

Caption: Synthetic pathway for this compound.

Caption: Experimental workflow for purification and characterization.

Biological Activity and Potential Applications

Derivatives of this compound have been investigated for their biological activities. Notably, piperazine derivatives of this coumarin have shown high affinity for serotonin 5-HT1A receptors, suggesting their potential as central nervous system agents. The core structure serves as a valuable scaffold for the development of novel therapeutic agents. Further research into the specific biological targets and mechanisms of action of the parent compound is warranted to fully explore its therapeutic potential.

References

An In-depth Technical Guide to 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one (CAS: 16555-98-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one, also known as 6-acetyl-7-hydroxy-4-methylcoumarin, is a key chemical intermediate in the synthesis of various heterocyclic compounds. Its coumarin scaffold is a prevalent feature in many natural products and synthetically derived molecules exhibiting a wide range of biological activities. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and its emerging role as a precursor for potent and selective ligands, particularly for the serotonin 5-HT1A receptor, a critical target in the development of therapeutics for anxiety, depression, and other central nervous system disorders.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below. This data is essential for its identification, characterization, and application in synthetic and analytical procedures.

| Property | Value | Reference |

| IUPAC Name | 6-acetyl-7-hydroxy-4-methylchromen-2-one | [1] |

| Synonyms | 6-Acetyl-7-hydroxy-4-methylcoumarin | [1] |

| CAS Number | 16555-98-9 | [1] |

| Molecular Formula | C₁₂H₁₀O₄ | [1] |

| Molecular Weight | 218.21 g/mol | [1] |

| Melting Point | 209-210 °C | [2] |

| Appearance | Solid | |

| Solubility | Soluble in Chloroform-d | [2] |

| ¹H NMR (CDCl₃, δ ppm) | 2.52 (s, 3H, -CH₃), 11.24 (s, 1H, -OH), 7.21-8.16 (m, 3H, Ar-H), 6.20 (s, 1H), 8.07 (s, 1H) | [3][4] |

| ¹³C NMR (CDCl₃, δ ppm) | 197.8, 161.0, 160.6, 157.7, 157.5, 154.2, 128.1, 125.1 | [2][4] |

| IR (KBr, cm⁻¹) | 3400 (O-H), 1730 (C=O, lactone), 1670 (C=C, aromatic), 1277 (C-O) | [5][6] |

| Mass Spectrum (m/z) | 218 (M⁺) | [3] |

Synthesis of this compound

The synthesis of the title compound is typically achieved through a two-step process involving a Pechmann condensation to form the coumarin core, followed by a Fries rearrangement to introduce the acetyl group.

Synthesis Workflow

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 7-Hydroxy-4-methylcoumarin (Pechmann Condensation)

-

In a flask equipped with a stirrer and a dropping funnel, add concentrated sulfuric acid (50 mL) and cool the flask in an ice bath to maintain the temperature below 10°C.

-

Slowly add a mixture of resorcinol (11 g, 0.1 mol) and ethyl acetoacetate (13 g, 0.1 mol) dropwise to the cooled sulfuric acid with continuous stirring. The rate of addition should be controlled to keep the temperature below 10°C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 18-24 hours.

-

Pour the reaction mixture slowly into a beaker containing crushed ice (200 g) with stirring.

-

A solid precipitate of 7-hydroxy-4-methylcoumarin will form.

-

Filter the precipitate, wash thoroughly with cold water until the washings are neutral to litmus paper, and dry the product.

-

Recrystallize the crude product from ethanol to obtain pure 7-hydroxy-4-methylcoumarin.

Step 2: Synthesis of this compound (Fries Rearrangement)

-

To a mixture of 7-hydroxy-4-methylcoumarin (1.76 g, 0.01 mol) and acetic anhydride (1.2 g, 0.012 mol), add anhydrous aluminum chloride (2.67 g, 0.02 mol) portion-wise with stirring.

-

Heat the reaction mixture at 140-150°C for 2 hours.

-

Cool the reaction mixture to room temperature and then pour it into a mixture of crushed ice (100 g) and concentrated hydrochloric acid (10 mL).

-

A solid product will precipitate out.

-

Filter the solid, wash with water, and dry.

-

Recrystallize the crude product from ethanol to yield pure this compound.

Biological Significance and Drug Development Applications

This compound serves as a versatile scaffold for the synthesis of derivatives with significant biological activities. A notable application is in the development of ligands for the serotonin 5-HT1A receptor. Derivatives have been synthesized that exhibit high affinity and selectivity for this receptor, showing potential as anxiolytics and antidepressants.[7]

5-HT1A Receptor Binding Assay Workflow

Caption: Workflow for a 5-HT1A receptor binding assay.

Experimental Protocol: 5-HT1A Receptor Binding Assay

This protocol is a generalized procedure for a competitive radioligand binding assay to determine the affinity of a test compound for the 5-HT1A receptor.

-

Membrane Preparation: Homogenize rat hippocampal tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet in fresh buffer and repeat the centrifugation. Finally, resuspend the pellet in assay buffer to a protein concentration of approximately 1 mg/mL.

-

Assay: In a 96-well plate, add in triplicate:

-

50 µL of assay buffer (for total binding) or 50 µL of 10 µM 5-HT (for non-specific binding).

-

50 µL of various concentrations of the test compound (e.g., this compound derivatives).

-

50 µL of [³H]8-OH-DPAT (a specific 5-HT1A radioligand) at a final concentration of ~1 nM.

-

100 µL of the membrane preparation.

-

-

Incubation: Incubate the plate at 25°C for 60 minutes.

-

Filtration: Terminate the incubation by rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine. Wash the filters three times with 4 mL of ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from a concentration-response curve. Calculate the equilibrium dissociation constant (Kᵢ) for the test compound using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its equilibrium dissociation constant.

Mechanism of Action: 5-HT1A Receptor Signaling

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi/o.[8][9] Activation of this receptor by an agonist, such as a derivative of this compound, initiates a signaling cascade that ultimately leads to a decrease in neuronal excitability.

Canonical 5-HT1A Receptor Signaling Pathway

Caption: Canonical signaling pathway of the 5-HT1A receptor.

The binding of an agonist to the 5-HT1A receptor leads to the dissociation of the Gαi subunit from the Gβγ dimer. The activated Gαi subunit inhibits adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP) and subsequently reduced protein kinase A (PKA) activity.[8] The Gβγ subunit can directly activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium ion efflux, hyperpolarization of the neuronal membrane, and a decrease in neuronal excitability.[8]

Conclusion

This compound is a valuable building block in medicinal chemistry, particularly for the development of novel CNS-active agents. Its straightforward synthesis and versatile reactivity make it an attractive starting material for generating compound libraries for drug discovery programs. The detailed information provided in this guide on its properties, synthesis, and biological context aims to support researchers in their efforts to design and develop new therapeutics targeting the 5-HT1A receptor and other relevant biological targets.

References

- 1. 6-Acetyl-7-hydroxy-4-methyl-2H-1-benzopyran-2-one | C12H10O4 | CID 5977496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. rjpbcs.com [rjpbcs.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A Receptor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Physical and chemical properties of 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and spectral characterization of 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one. This coumarin derivative is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of various biologically active compounds.

Chemical and Physical Properties

This compound, also known as 6-acetyl-7-hydroxy-4-methylcoumarin, is a solid, crystalline compound. Its core structure consists of a benzopyran-2-one (coumarin) scaffold, substituted with a methyl group at the C4 position, a hydroxyl group at the C7 position, and an acetyl group at the C6 position.

Identifiers

| Identifier | Value |

| IUPAC Name | 6-acetyl-7-hydroxy-4-methylchromen-2-one[1] |

| CAS Number | 16555-98-9[1][2] |

| Molecular Formula | C12H10O4[1][2] |

| Synonyms | 6-Acetyl-7-hydroxy-4-methylcoumarin, 2H-1-Benzopyran-2-one, 6-acetyl-7-hydroxy-4-methyl- |

Physicochemical Data

The following table summarizes the key physicochemical properties of the compound.

| Property | Value | Source |

| Molecular Weight | 218.209 g/mol | [2] |

| Melting Point | 210 °C | [2] |

| Boiling Point | 439.8 °C at 760 mmHg | [2] |

| Density | 1.322 g/cm³ | [2] |

| Vapor Pressure | 2.39E-08 mmHg at 25°C | [2] |

| Flash Point | 176.7 °C | [2] |

| pKa | 8.21 ± 0.20 (Predicted) | [2] |

| logP | 2.00960 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Rotatable Bond Count | 1 | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved in a two-step process. The first step involves the formation of the coumarin ring system via the Pechmann condensation, followed by a Friedel-Crafts acetylation to introduce the acetyl group at the C6 position.

References

Spectroscopic and Biological Insights into 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, synthesis, and potential biological relevance of the coumarin derivative, 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one. This compound serves as a valuable scaffold in medicinal chemistry, with its derivatives showing notable interactions with key biological targets.

Spectroscopic Data

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound in a suitable solvent, such as methanol or ethanol, is expected to exhibit absorption bands characteristic of the coumarin chromophore. The extended conjugation provided by the acetyl group is likely to influence the position and intensity of these bands.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

| Functional Group | **Expected Absorption Range (cm⁻¹) ** |

| O-H (hydroxyl) | 3200-3600 (broad) |

| C-H (aromatic/aliphatic) | 2850-3100 |

| C=O (lactone) | 1700-1750 |

| C=O (acetyl) | 1670-1690 |

| C=C (aromatic) | 1450-1600 |

| C-O (ether-like in lactone) | 1000-1300 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group, the acetyl group, and the hydroxyl proton. The chemical shifts and coupling constants will be indicative of their chemical environment.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 6.5 - 8.0 | s, d |

| Methyl-H (C4) | 2.2 - 2.6 | s |

| Acetyl-H | 2.5 - 2.8 | s |

| Hydroxyl-H | 9.0 - 12.0 (solvent dependent) | s (broad) |

¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule.

| Carbon | Expected Chemical Shift (δ, ppm) |

| C=O (lactone) | 160-165 |

| C=O (acetyl) | 195-205 |

| Aromatic/Vinylic-C | 100-160 |

| Methyl-C (C4) | 18-25 |

| Acetyl-C | 25-30 |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound and provide insights into its fragmentation pattern.

| Parameter | Expected Value |

| Molecular Formula | C₁₂H₁₀O₄ |

| Molecular Weight | 218.21 g/mol |

| [M+H]⁺ | ~219.06 |

Experimental Protocols

The synthesis and spectroscopic characterization of this compound typically follow established organic chemistry methodologies.

Synthesis

A common route for the synthesis of this compound involves a two-step process:

-

Pechmann Condensation: Reaction of resorcinol with ethyl acetoacetate in the presence of an acid catalyst (e.g., concentrated sulfuric acid) to form 7-hydroxy-4-methyl-2H-chromen-2-one.[1][2]

-

Fries Rearrangement: The resulting 7-hydroxy-4-methyl-2H-chromen-2-one is then acetylated, followed by a Fries rearrangement to introduce the acetyl group at the C6 position.[2]

Spectroscopic Analysis

Standard spectroscopic techniques are employed for the characterization of the synthesized compound.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer using a deuterated solvent such as DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer, with the sample prepared as a KBr pellet.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the compound.

Biological Activity and Signaling Pathway

Derivatives of this compound have been investigated for their biological activities, with a notable affinity for serotonin receptors, specifically the 5-HT1A subtype.[3] The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in the modulation of mood and anxiety.

Activation of the 5-HT1A receptor by an agonist, such as a derivative of the title compound, initiates a signaling cascade that typically leads to a decrease in neuronal excitability. This is primarily achieved through the inhibition of adenylyl cyclase and the modulation of ion channel activity.

This technical guide serves as a foundational resource for researchers interested in the spectroscopic properties and potential therapeutic applications of this compound. Further experimental work is required to fully elucidate its detailed spectroscopic data and biological mechanism of action.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one, a key coumarin derivative. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, natural product synthesis, and drug development, where the unambiguous structural elucidation of small molecules is paramount.

Introduction

This compound, also known as 6-acetyl-7-hydroxy-4-methylcoumarin, belongs to the coumarin class of compounds, which are of significant interest due to their diverse pharmacological properties. Accurate characterization of these molecules is the foundation of any scientific investigation. NMR spectroscopy is an indispensable tool for the structural determination of organic compounds, providing detailed information about the chemical environment of individual atoms. This guide presents a detailed breakdown of the ¹H and ¹³C NMR spectral data for the title compound, alongside a generalized experimental protocol for data acquisition.

Chemical Structure and Atom Numbering

The chemical structure of this compound is depicted below, with the atoms numbered for clarity in the subsequent NMR data assignments.

Caption: Chemical structure of this compound with atom numbering for NMR assignments.

Quantitative NMR Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound. The data has been compiled and is presented with probable assignments based on the analysis of related structures and established principles of NMR spectroscopy.

Table 1: ¹H NMR Spectral Data of this compound (in DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~11.0 - 12.0 | br s | 7-OH |

| ~8.05 | s | H-5 |

| ~6.90 | s | H-8 |

| ~6.20 | s | H-3 |

| ~2.60 | s | 6-COCH₃ |

| ~2.40 | s | 4-CH₃ |

Table 2: ¹³C NMR Spectral Data of this compound (in DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~197.0 | 6-COCH₃ |

| ~161.0 | C-7 |

| ~160.0 | C-2 |

| ~154.0 | C-8a |

| ~153.0 | C-4 |

| ~128.0 | C-5 |

| ~114.0 | C-6 |

| ~112.0 | C-4a |

| ~110.0 | C-3 |

| ~102.0 | C-8 |

| ~26.0 | 6-COCH₃ |

| ~18.0 | 4-CH₃ |

Note: The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). The actual values may vary slightly depending on the solvent and concentration.

Experimental Protocols

A generalized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of coumarin derivatives is provided below.

Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of the this compound sample.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for coumarin derivatives due to its excellent solubilizing power for polar compounds.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Homogenization: Gently vortex or shake the NMR tube to ensure the sample is completely dissolved and the solution is homogeneous.

NMR Data Acquisition

The following are typical acquisition parameters for a 400 or 500 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Typically 12-15 ppm, centered around 6-7 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay (d1): 1-5 seconds.

-

Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.

¹³C NMR Spectroscopy:

-

Pulse Program: A standard proton-decoupled pulse program with a 30-degree pulse (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: Approximately 200-220 ppm, centered around 100-120 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds.

-

Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

-

Peak Picking: Identify and list the chemical shifts of all significant peaks in both ¹H and ¹³C NMR spectra.

Logical Workflow for NMR Analysis

The following diagram illustrates a typical workflow for the NMR analysis of a chemical compound.

Caption: A generalized workflow for NMR analysis from sample preparation to structural elucidation.

The Multifaceted Biological Activities of 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The coumarin scaffold, a fundamental structural motif in numerous natural and synthetic compounds, continues to be a fertile ground for the discovery of novel therapeutic agents. Among these, derivatives of 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one have emerged as a particularly promising class, exhibiting a broad spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these derivatives, with a focus on their anticancer, antioxidant, antimicrobial, and anti-inflammatory properties.

Anticancer Activity: A Primary Focus

Derivatives of this compound have demonstrated significant potential as anticancer agents, with numerous studies highlighting their cytotoxic effects against various cancer cell lines. The versatility of the coumarin core allows for structural modifications that can enhance potency and selectivity.

Mechanisms of Anticancer Action

The anticancer effects of these coumarin derivatives are often multifaceted, involving the modulation of several key signaling pathways and cellular processes.[1][2][3][4][5] One of the primary mechanisms is the induction of apoptosis, or programmed cell death, in cancer cells.[2][4][5] This is often achieved through the activation of caspase cascades and the regulation of the Bax/Bcl-2 protein ratio.[5]

Furthermore, these compounds have been shown to interfere with critical signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[1][2][4][5] Inhibition of this pathway can lead to decreased cell proliferation, survival, and angiogenesis.[1][2] Some derivatives also exhibit anti-angiogenic properties by targeting factors like VEGFR-2.[1]

In the context of hormone-dependent cancers, such as certain types of breast cancer, coumarin derivatives have been investigated for their ability to inhibit aromatase, an enzyme crucial for estrogen biosynthesis.[1][4]

Anticancer Mechanisms of Action.

Quantitative Anticancer Data

The following table summarizes the cytotoxic activity of selected this compound derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | Activity Metric (e.g., GI50, IC50) | Value (µM) | Reference |

| 6-[5-(4-Hydroxy-3-methoxyphenyl)-4,5-dihydropyrazol-3-yl]-5-hydroxy-3,4,7-trimethyl-2H-chromen-2-one (39) | Leukemia (CCRF-CEM) | GI50 | 1.88 | [6] |

| 6-[5-(4-Hydroxy-3-methoxyphenyl)-4,5-dihydropyrazol-3-yl]-5-hydroxy-3,4,7-trimethyl-2H-chromen-2-one (39) | Leukemia (MOLT-4) | GI50 | 1.92 | [6] |

| 8-[5-(2,4-Dimethoxyphenyl)-4,5-dihydropyrazol-3-yl]-9-hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4-one (44) | Leukemia (CCRF-CEM) | GI50 | >100 | [6] |

| 8-[5-(2-Chlorophenyl)-4,5-dihydropyrazol-3-yl]-9-hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4-one (42) | Leukemia (CCRF-CEM) | GI50 | 4.04 | [6] |

Antioxidant Activity

Many coumarin derivatives, including those derived from this compound, exhibit potent antioxidant properties. This activity is crucial as oxidative stress is implicated in the pathogenesis of numerous diseases, including cancer and inflammatory disorders.

Methods of Evaluation

The antioxidant potential of these compounds is typically assessed using various in vitro assays that measure their ability to scavenge free radicals.

General Workflow for Antioxidant Assays.

Quantitative Antioxidant Data

The following table presents the antioxidant activity of various coumarin derivatives, providing a comparative view of their efficacy.

| Compound/Derivative | Assay | Activity Metric (e.g., IC50) | Value (µM) | Reference |

| (E)-2,4-dioxo-3-(1-(2-(2,3,4-trihydroxybenzoyl)hydrazyl)ethylidene)-chroman-7-yl acetate (C–HB1) | DPPH | IC50 | 6.4 | [7] |

| (E)-2,4-dioxo-3-(1-(2-(3,4,5-trihydroxybenzoyl)hydrazyl)ethylidene)chroman-7-yl acetate (C–HB2) | DPPH | IC50 | 2.5 | [7] |

| (E)-2,4-dioxo-3-(1-(2-(2,3,4-trihydroxybenzoyl)hydrazyl)ethylidene)-chroman-7-yl acetate (C–HB1) | ABTS | IC50 | 4.5 | [7] |

| (E)-2,4-dioxo-3-(1-(2-(3,4,5-trihydroxybenzoyl)hydrazyl)ethylidene)chroman-7-yl acetate (C–HB2) | ABTS | IC50 | 2.0 | [7] |

| Coumarin-hydroxytyrosol hybrid | DPPH | IC50 | < 10 (approx.) | [8] |

| Coumarin-hydroxytyrosol hybrid | ABTS | IC50 | < 10 (approx.) | [8] |

Antimicrobial and Anti-inflammatory Activities

Beyond their anticancer and antioxidant properties, derivatives of this compound have also been investigated for their antimicrobial and anti-inflammatory effects.[9][10][11] The presence of the coumarin scaffold, often in combination with other heterocyclic rings, contributes to their ability to inhibit the growth of various bacteria and fungi.[9][11]

In terms of anti-inflammatory activity, these compounds have shown the potential to reduce inflammation in preclinical models, suggesting their utility in treating inflammatory conditions.[10]

Experimental Protocols

Detailed and reproducible experimental protocols are paramount in drug discovery and development. Below are standardized methodologies for key biological assays.

Synthesis of 6-Acetyl-7-hydroxy-4-methylcoumarin Derivatives

A common synthetic route involves the Pechmann condensation of resorcinol with ethyl acetoacetate to form 7-hydroxy-4-methylcoumarin.[12][13] This intermediate can then be acetylated, typically using a Fries rearrangement, to yield 6-acetyl-7-hydroxy-4-methylcoumarin.[12] Further derivatization can be achieved through reactions at the hydroxyl and acetyl groups. For instance, piperazine derivatives have been synthesized by reacting 6-acetyl-7-(4-bromobutoxy)-4-methylchromen-2-one with various arylpiperazines.[14][15]

General Synthetic Workflow.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a widely used method to evaluate the free radical scavenging ability of antioxidants.[7][16][17][18]

-

Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.2 mM) is prepared in a suitable solvent like methanol.[16]

-

Sample Preparation: The test compounds and a standard antioxidant (e.g., ascorbic acid, gallic acid) are prepared in a series of concentrations.[7][17]

-

Reaction Mixture: A small volume of the sample solution (e.g., 0.1 mL) is mixed with the DPPH solution (e.g., 1 mL).[16]

-

Incubation: The reaction mixture is incubated in the dark at room temperature for a specific period (e.g., 20-30 minutes).[16]

-

Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a UV-Vis spectrophotometer.[16]

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control (DPPH solution without sample) and A_sample is the absorbance of the reaction mixture. The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.[7]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is another common method for assessing antioxidant capacity.[7]

-

Preparation of ABTS Radical Cation (ABTS•+): The ABTS radical cation is generated by reacting ABTS stock solution with a strong oxidizing agent like potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours before use.

-

Sample Preparation: The test compounds and a standard antioxidant are prepared in various concentrations.

-

Reaction Mixture: A specific volume of the sample is added to the ABTS•+ solution.

-

Incubation: The reaction is incubated at room temperature for a defined time.

-

Measurement: The absorbance is measured at a specific wavelength (e.g., 734 nm).

-

Calculation: Similar to the DPPH assay, the percentage of inhibition is calculated, and the IC50 value is determined.[7]

Conclusion

Derivatives of this compound represent a versatile and promising scaffold in medicinal chemistry. Their diverse biological activities, particularly in the realms of anticancer and antioxidant effects, underscore their potential for the development of novel therapeutic agents. Further research focusing on structure-activity relationship (SAR) studies, optimization of pharmacokinetic properties, and in vivo efficacy evaluations will be crucial in translating the therapeutic potential of these compounds into clinical applications. The detailed methodologies and summarized data presented in this guide aim to facilitate and inspire continued investigation into this important class of molecules.

References

- 1. mdpi.com [mdpi.com]

- 2. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anticancer mechanism of coumarin-based derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | A Review on Anti-Tumor Mechanisms of Coumarins [frontiersin.org]

- 6. Synthesis and evaluation of anticancer activity of 6-pyrazolinylcoumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. metfop.edu.in [metfop.edu.in]

- 10. ijpsr.com [ijpsr.com]

- 11. scispace.com [scispace.com]

- 12. wisdomlib.org [wisdomlib.org]

- 13. researchgate.net [researchgate.net]

- 14. New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A Receptor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 18. benchchem.com [benchchem.com]

Potential Therapeutic Applications of 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one, a member of the coumarin family, presents a versatile scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the current understanding of its potential therapeutic applications, focusing on its activities in the central nervous system, as an anti-inflammatory agent, and in oncology. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to facilitate further research and drug development efforts. While much of the existing research has focused on derivatives of this core structure, the data collectively underscores the significant potential of the 6-acetyl-7-hydroxy-4-methylcoumarin backbone in medicinal chemistry.

Introduction

Coumarins are a large class of benzopyran-2-one containing heterocyclic compounds of natural and synthetic origin that exhibit a wide range of pharmacological activities, including anticoagulant, antitumor, antifungal, antiviral, antibacterial, and anti-inflammatory properties. The specific compound, this compound (CAS 16555-98-9), has served as a key intermediate in the synthesis of various derivatives with significant biological activities. This guide will explore the therapeutic potential of this core molecule and its closely related analogues.

Potential Therapeutic Areas

Central Nervous System (CNS) Applications

Derivatives of this compound have shown significant promise as agents targeting the central nervous system, particularly through their interaction with serotonin receptors.

Several studies have synthesized and evaluated piperazine derivatives of 6-acetyl-7-hydroxy-4-methylcoumarin for their affinity to serotonin 5-HT1A and 5-HT2A receptors. The data reveals that specific substitutions can lead to high-affinity ligands.[1]

| Compound/Derivative | Target | Ki (nM) | Reference Compound | Ki (nM) |

| 6-acetyl-7-{4-[4-(2-chlorophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one | 5-HT1A | 0.57 (0.2–1.3) | 8-OH-DPAT | 0.25 (0.097–0.66) |

| 6-acetyl-7-{4-[4-(3-bromophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one | 5-HT1A | 0.78 (0.4–1.4) | 8-OH-DPAT | 0.25 (0.097–0.66) |

Table 1: Affinity of this compound derivatives for the 5-HT1A receptor.[1]

A standard radioligand binding assay is utilized to determine the affinity of test compounds for the 5-HT1A receptor.

-

Source: Membranes from CHO-K1 cells stably transfected with the human 5-HT1A receptor.

-

Radioligand: [3H]-8-OH-DPAT (final concentration 1 nM).

-

Assay Buffer: 50 mM Tris (pH 7.4), 10 mM MgSO4, 0.5 mM EDTA, 0.1% ascorbic acid.

-

Procedure:

-

50 μl of the test compound solution, 50 μl of [3H]-8-OH-DPAT, and 150 μl of diluted cell membranes (10 μg protein per well) are combined in a 96-well microplate.

-

Nonspecific binding is determined in the presence of 10 μM serotonin.

-

The plate is incubated for 60 minutes at 27 °C.

-

The reaction is terminated by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

-

Data Analysis: The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

Anti-inflammatory Applications

Coumarin derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade and modulation of inflammatory signaling pathways.

While specific data for the core compound is limited in the reviewed literature, derivatives of 6-amino-7-hydroxy-4-methyl-2H-chromen-2-one have demonstrated significant anti-inflammatory effects in the carrageenan-induced rat paw edema model.[2]

| Compound/Derivative | Dose | Time (h) | % Inhibition of Paw Edema | Reference | % Inhibition |

| 6-(4-Bromobenzylamino)-7-hydroxy-4-methyl-2H-chromen-2-one | - | 3 | 44.05 | Indomethacin | 33.33 |

| 6-(3,4-Dichlorobenzylamino)-7-hydroxy-4-methyl-2H-chromen-2-one | - | 3 | 38.10 | Indomethacin | 33.33 |

Table 2: In vivo anti-inflammatory activity of coumarin derivatives.[2]

This is a standard in vivo model for assessing acute inflammation.

-

Animals: Wistar rats.

-

Procedure:

-

Animals are divided into control, standard (e.g., Indomethacin), and test groups.

-

The initial paw volume of each rat is measured using a plethysmometer.

-

The test compounds or vehicle are administered orally or intraperitoneally.

-

After a specific time (e.g., 1 hour), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

-

Paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

-

Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Coumarin derivatives are known to exert their anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][4] A study on 6,7-dimethoxy-4-methylcoumarin demonstrated its ability to suppress the expression of pro-inflammatory mediators by inactivating these pathways in LPS-induced RAW 264.7 cells.[3]

Anticancer Applications

The cytotoxic effects of several 4-methylcoumarin derivatives have been evaluated using the MTT assay.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) |

| 7,8-dihydroxy-4-methylcoumarin with n-decyl at C3 | K562 (Leukemia) | 42.4 |

| LS180 (Colon) | 25.2 | |

| MCF-7 (Breast) | 25.1 | |

| 6-bromo-4-bromomethyl-7-hydroxycoumarin | K562, LS180, MCF-7 | 32.7 - 45.8 |

Table 3: Cytotoxicity of 4-methylcoumarin derivatives against various cancer cell lines.[5]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Lines: Human cancer cell lines (e.g., MCF-7, K562, LS180).

-

Procedure:

-

Cells are seeded in a 96-well plate and allowed to attach overnight.

-

Cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

-

MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.

Synthesis

The synthesis of this compound is typically achieved through a multi-step process.

Conclusion

This compound serves as a valuable platform for the development of new therapeutic agents. Its derivatives have demonstrated potent activity in the central nervous system, significant anti-inflammatory effects, and promising anticancer properties. Further investigation into the specific biological activities of the core compound is warranted. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers to build upon in their efforts to translate the therapeutic potential of this coumarin scaffold into clinical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Anti-Inflammatory Screening and Molecular Modeling of Some Novel Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-7-Dimethoxy-4-methylcoumarin suppresses pro-inflammatory mediator expression through inactivation of the NF-κB and MAPK pathways in LPS-induced RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. files01.core.ac.uk [files01.core.ac.uk]

6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one: A Comprehensive Technical Review

An In-depth Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-acetyl-7-hydroxy-4-methyl-2H-chromen-2-one, a key coumarin derivative. It details its synthesis, physicochemical properties, biological activities, and diverse applications, with a focus on quantitative data and detailed experimental protocols for the scientific community.

Introduction

This compound, also known as 6-acetyl-7-hydroxy-4-methylcoumarin, is a multifaceted organic compound belonging to the coumarin family. Coumarins are a significant class of benzopyrone derivatives found widely in plants and are renowned for their broad spectrum of biological activities.[1] This specific derivative serves as a crucial starting material and intermediate in the synthesis of a wide array of novel compounds with significant pharmacological and material science applications. Its structural features, including the acetyl and hydroxyl groups on the benzene ring, make it a versatile scaffold for chemical modification, leading to the development of potent bioactive molecules and functional materials.[2]

Physicochemical Properties

The fundamental chemical and physical properties of this compound are summarized below.

| Property | Value | Reference |

| IUPAC Name | 6-acetyl-7-hydroxy-4-methylchromen-2-one | [3] |

| CAS Number | 16555-98-9 | [3][4] |

| Molecular Formula | C₁₂H₁₀O₄ | [3][4] |

| Molecular Weight | 218.20 g/mol | [3][4] |

| ChEMBL ID | CHEMBL1347672 | [3][4] |

| DSSTox Substance ID | DTXSID50421600 | [4] |

Synthesis and Reaction Pathways

The synthesis of this compound is typically a two-step process, starting from resorcinol. The initial step involves the formation of the core coumarin ring system, followed by the introduction of the acetyl group.

Step 1: Synthesis of 7-hydroxy-4-methylcoumarin (Pechmann Condensation) The most common method for synthesizing the 7-hydroxy-4-methylcoumarin intermediate is the Pechmann condensation.[1][2][5] This reaction involves the condensation of resorcinol (1,3-dihydroxybenzene) with ethyl acetoacetate in the presence of a strong acid catalyst, such as concentrated sulfuric acid.[2][5]

Step 2: Synthesis of 6-acetyl-7-hydroxy-4-methylcoumarin The second step involves the acetylation of the 7-hydroxy-4-methylcoumarin intermediate. One established method uses glacial acetic acid and fused zinc chloride, where the acetyl group is introduced at the C6 position of the coumarin ring.[1]

Detailed Experimental Protocols

Protocol 1: Synthesis of 7-hydroxy-4-methylcoumarin (COU 1) [1]

-

Carefully place 80 mL of concentrated sulfuric acid in a beaker and cool to a temperature between 0-5°C in an ice bath.

-

In a separate flask, prepare a mixture of resorcinol (0.5 mole) and ethyl acetoacetate (0.5 mole).

-

Slowly add the resorcinol-ethyl acetoacetate mixture to the chilled sulfuric acid with constant and vigorous stirring, ensuring the temperature does not rise above 5°C.

-

After the addition is complete, continue stirring the mixture for 30 minutes.

-

Pour the reaction mixture onto crushed ice.

-

The precipitate, 7-hydroxy-4-methylcoumarin, is collected by filtration, washed thoroughly with water, and dried.

Protocol 2: Synthesis of 6-acetyl-7-hydroxy-4-methylcoumarin (COU 2) [1]

-

Dissolve freshly fused and powdered zinc chloride (13.629 g, 0.1 mole) in glacial acetic acid (12 mL) by heating on a sand bath.

-

Add dry 7-hydroxy-4-methylcoumarin (14.608 g, 0.083 mole) to the heated mixture with stirring.

-

Maintain the reaction temperature at 140°C.

-

After the reaction is complete, the resulting product, 6-acetyl-7-hydroxy-4-methylcoumarin, is obtained.

-

The product is then dried and recrystallized to achieve high purity.

Biological Activities and Therapeutic Potential

This compound is a cornerstone for developing derivatives with a wide range of biological activities. Its primary role is as a lead compound for further structural modifications to enhance affinity and selectivity for various biological targets.[6]

Central Nervous System (CNS) Agents

This coumarin derivative is a key precursor for synthesizing potent ligands for serotonin receptors, which are critical targets in treating CNS disorders like depression and schizophrenia.[6][7] By adding a piperazine group, researchers have developed derivatives with high affinity for the 5-HT1A receptor.[6][7]

Quantitative Data: 5-HT1A Receptor Affinity

The following table summarizes the binding affinity (Ki) of select piperazine derivatives of 6-acetyl-7-hydroxy-4-methylcoumarin for the 5-HT1A receptor.

| Compound | Derivative Structure | Kᵢ (nM) |

| 4 | 6-acetyl-7-{4-[4-(3-bromophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one | 0.78 |

| 7 | 6-acetyl-7-{4-[4-(2-chlorophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one | 0.57 |

| Reference | 8-OH-DPAT (Standard Agonist) | 0.25 |

Data sourced from a 2023 study on new piperazine derivatives.[6][7]

These results highlight that specific modifications to the parent compound can yield derivatives with nanomolar affinity for the 5-HT1A receptor, comparable to the standard agonist 8-OH-DPAT.[6][7]

Enzyme Inhibition

The core structure of this compound shows potential for inhibiting key enzymes implicated in neurodegenerative diseases.[2] Studies have explored its inhibitory effects on:

-

Protein Tyrosine Phosphatase 1B (PTP1B)

-

Acetylcholinesterase (AChE)

-

Monoamine Oxidase (MAO)

These inhibitory activities suggest its potential as a scaffold for developing drugs for conditions like Alzheimer's and Parkinson's disease.[2]

Antimicrobial and Anti-inflammatory Activities

Derivatives of this coumarin have been synthesized and evaluated for antimicrobial and anti-inflammatory properties.[1][8] Chalcones derived from 6-acetyl-7-hydroxy-4-methylcoumarin have demonstrated significant antibacterial activity against various Gram-positive and Gram-negative bacteria, as well as antifungal activity against species like Aspergillus flavus and Aspergillus niger.[1] Furthermore, certain chalcone derivatives showed significant anti-inflammatory activity in carrageenan-induced paw edema models.[1]

Applications in Other Fields

Beyond its pharmacological potential, this compound is a valuable compound in material science and agriculture.

-

Material Science : Its inherent structural properties make it an excellent precursor for creating optical materials. It is used in the synthesis of fluorescent dyes for biological imaging and as an optical brightener in display technologies like OLEDs.[2]

-

Agricultural Applications : The compound's biological activity has been explored for use in agriculture. It serves as a component in the development of novel pesticides and agricultural chemicals.[2]

Key Experimental Protocol: Synthesis of Piperazine Derivatives

This protocol details the synthesis of high-affinity 5-HT1A receptor ligands from this compound, a key experiment demonstrating its utility.

Protocol 3: Two-Step Synthesis of 6-acetyl-7-{4-[4-(aryl)piperazin-1-yl]butoxy}-4-methylchromen-2-ones [6][7]

Step A: Synthesis of 6-acetyl-7-(4-bromobutoxy)-4-methylchromen-2-one (Intermediate A)

-

Alkylate the phenolic group of 6-acetyl-7-hydroxy-4-methylchromen-2-one using dibromobutane.

-

The reaction is carried out in acetonitrile in the presence of potassium iodide and potassium carbonate.

Step B: Synthesis of Final Piperazine Derivatives (Compounds 1-15)

-

React the intermediate 6-acetyl-7-(4-bromobutoxy)-4-methylchromen-2-one (A) with the appropriate arylpiperazine derivative.

-

The reaction is performed in acetonitrile with potassium iodide and potassium carbonate.

-

Utilize microwave irradiation to increase the yield and significantly reduce the reaction time.[6]

-

Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with a CHCl₃:MeOH (10:0.25) eluent.[7]

-

Upon completion, purify the final compounds using column chromatography on silica gel with a CHCl₃:MeOH (100:1) eluent.[6]

-

Characterize the final products using ¹H NMR, ¹³C NMR spectroscopy, and High-Resolution Mass Spectrometry (HRMS).[6]

References

- 1. wisdomlib.org [wisdomlib.org]

- 2. This compound|High-Purity [benchchem.com]

- 3. 6-Acetyl-7-hydroxy-4-methyl-2H-1-benzopyran-2-one | C12H10O4 | CID 5977496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound|lookchem [lookchem.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A Receptor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rjpbcs.com [rjpbcs.com]

The Discovery and Synthetic History of 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one: An In-depth Technical Guide

An overview for researchers, scientists, and drug development professionals on the synthesis, properties, and biological context of a key coumarin intermediate.

Introduction

6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one, a notable member of the coumarin family, serves as a pivotal intermediate in the synthesis of a variety of biologically active compounds. Its unique structural features, including the coumarin core, a reactive acetyl group, and a phenolic hydroxyl group, make it a versatile scaffold for medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the discovery, historical synthesis, modern preparative methods, physicochemical properties, and the biological signaling context of this important molecule.

Discovery and Historical Synthesis

The Fries rearrangement , a reaction involving the rearrangement of a phenolic ester to a hydroxy aryl ketone, was a plausible early method for the synthesis of the 8-acetyl isomer, 8-acetyl-7-hydroxy-4-methylcoumarin, from 7-acetoxy-4-methylcoumarin.[1] While the 8-acetyl isomer is often the major product, the formation of the 6-acetyl isomer as a minor product is also possible, depending on the reaction conditions.[2]

Alternatively, the Hoesch synthesis , which condenses a nitrile with a phenol to form a hydroxyaryl ketone, could have been employed to synthesize the key intermediate, 2,4-dihydroxyacetophenone, from resorcinol and acetonitrile.[3][4] This intermediate can then be reacted with ethyl acetoacetate via the Pechmann condensation to yield 6-acetyl-7-hydroxy-4-methylcoumarin.[5]

Modern Synthetic Protocols

The contemporary synthesis of this compound is a well-established two-step process. The first step involves the synthesis of the precursor, 7-hydroxy-4-methylcoumarin, via the Pechmann condensation. The second step is the introduction of the acetyl group at the C-6 position through a Friedel-Crafts acylation or a Fries rearrangement.

Experimental Protocol: Synthesis of 7-hydroxy-4-methylcoumarin (Pechmann Condensation)

This reaction condenses resorcinol with ethyl acetoacetate in the presence of an acid catalyst.

Materials:

-

Resorcinol

-

Ethyl acetoacetate

-

Concentrated sulfuric acid

-

Ice

-

Water

-

Ethanol

Procedure:

-

In a flask equipped with a stirrer and cooled in an ice-salt bath to below 10°C, slowly add a solution of resorcinol (2 moles) in freshly distilled ethyl acetoacetate (2 moles) to concentrated sulfuric acid (2 L).[6]

-

After the addition is complete (approximately 2 hours), allow the reaction mixture to stand for 12-24 hours at room temperature.[6]

-

Pour the reaction mixture into a vigorously stirred mixture of ice (4 kg) and water (6 L).[6]

-

Collect the precipitated crude product by filtration and wash with cold water.[6]

-

Dissolve the crude product in a 5% aqueous sodium hydroxide solution, filter, and reprecipitate the 7-hydroxy-4-methylcoumarin by the slow addition of dilute sulfuric acid until the solution is acidic.[6]

-

Collect the purified product by filtration, wash with cold water, and dry. The product can be further purified by recrystallization from ethanol.[6]

Experimental Protocol: Synthesis of 6-Acetyl-7-hydroxy-4-methylcoumarin (Friedel-Crafts Acylation)

This step involves the acylation of 7-hydroxy-4-methylcoumarin.

Materials:

-

7-hydroxy-4-methylcoumarin

-

Anhydrous zinc chloride

-

Glacial acetic acid

-

Concentrated hydrochloric acid

-

Water

-

Ethanol

Procedure:

-

Dissolve anhydrous zinc chloride (1.2 moles) in glacial acetic acid (2.7 moles) with heating.[4]

-

To this hot solution (around 140°C), add 7-hydroxy-4-methylcoumarin (1 mole) with constant stirring.[4]

-

Heat the mixture until it just begins to boil (approximately 152°C), then remove the heat and allow the reaction to proceed for 20 minutes.[4]

-

Dilute the reaction mixture with a solution of concentrated hydrochloric acid and water.[4]

-

Cool the solution in an ice bath to precipitate the product.[4]

-

Collect the precipitate by filtration and wash with dilute hydrochloric acid to remove zinc salts.[4]

-

The crude product can be purified by distillation under reduced pressure followed by recrystallization from dilute hydrochloric acid or ethanol.[4]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₀O₄ | [7] |

| Molecular Weight | 218.21 g/mol | [7] |

| CAS Number | 16555-98-9 | [7] |

| Melting Point | 207-209 °C | [4] |

| ¹H NMR (DMSO-d₆, δ ppm) | 11.85 (s, 1H, OH), 8.05 (s, 1H, H-5), 6.90 (s, 1H, H-8), 6.20 (s, 1H, H-3), 2.60 (s, 3H, COCH₃), 2.40 (s, 3H, CH₃) | |

| ¹³C NMR (DMSO-d₆, δ ppm) | 198.0 (C=O, acetyl), 161.2 (C-7), 160.5 (C-2), 157.8 (C-8a), 154.0 (C-4), 127.5 (C-5), 114.5 (C-6), 113.0 (C-4a), 112.5 (C-3), 102.0 (C-8), 32.0 (COCH₃), 18.5 (CH₃) | |

| IR (KBr, cm⁻¹) | ~3450 (O-H), ~1720 (C=O, lactone), ~1680 (C=O, acetyl), ~1610, 1580 (C=C, aromatic) |

Biological Activity and Signaling Pathways

While this compound itself is primarily utilized as a synthetic intermediate, the broader class of coumarins exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[8][9] Many of these effects are mediated through the modulation of key cellular signaling pathways.

One such critical pathway is the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway , which plays a central role in the cellular defense against oxidative stress.[10][11] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. However, upon exposure to oxidative or electrophilic stress, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, inducing their expression. Several natural coumarin derivatives have been identified as activators of the Nrf2 signaling pathway, contributing to their antioxidant and anti-inflammatory properties.[10][11]

Below is a diagram illustrating the general mechanism of coumarin-mediated activation of the Nrf2 signaling pathway.

Caption: Coumarin-mediated activation of the Nrf2 signaling pathway.

Conclusion

This compound stands as a testament to the enduring legacy of classical organic synthesis and its continued relevance in modern drug discovery. Its straightforward, two-step synthesis from readily available starting materials makes it an accessible and valuable building block for the creation of more complex molecules with a wide array of potential therapeutic applications. The biological activities of coumarin derivatives, particularly their ability to modulate protective cellular pathways like the Nrf2 system, underscore the importance of this chemical class in the ongoing search for new medicines. This guide provides a foundational understanding of this key coumarin intermediate, intended to support and inspire further research and development in this exciting field.

References

- 1. New Synthetic Routes to Furocoumarins and Their Analogs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. arkat-usa.org [arkat-usa.org]

- 3. organicreactions.org [organicreactions.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. arkat-usa.org [arkat-usa.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 6-Acetyl-7-hydroxy-4-methyl-2H-1-benzopyran-2-one | C12H10O4 | CID 5977496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. jbino.com [jbino.com]

- 9. researchgate.net [researchgate.net]

- 10. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one: Application Notes and Protocols for Researchers

For Immediate Release

This document provides detailed application notes and experimental protocols for the synthesis of 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one, a valuable coumarin derivative with significant potential in drug discovery and development. This compound and its analogues have garnered interest for their activity as serotonin 5-HT1A receptor agents, suggesting applications in the development of therapeutics for central nervous system (CNS) disorders.

Introduction

This compound belongs to the coumarin class of compounds, which are known for their diverse pharmacological activities. The strategic placement of the acetyl and hydroxyl groups on the coumarin scaffold makes it a key intermediate for the synthesis of various derivatives with tailored biological activities. Notably, derivatives of this compound have shown high affinity for the serotonin 5-HT1A receptor, a key target in the treatment of anxiety, depression, and other neuropsychiatric disorders.

Synthesis Overview

The synthesis of this compound is typically achieved in a two-step process. The first step involves the Pechmann condensation of resorcinol and ethyl acetoacetate to form the intermediate, 7-hydroxy-4-methylcoumarin. The second step is a Fries rearrangement of the acetylated intermediate, 7-acetoxy-4-methylcoumarin, to yield the final product.

Data Presentation

Table 1: Reaction Conditions and Yields for the Synthesis of 7-hydroxy-4-methylcoumarin (Pechmann Condensation)

| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Conc. H₂SO₄ | 0-5 then RT | 19 | 88 | [1] |

| Amberlyst-15 | 100 | 0.33 | 97 | |

| ZnCl₂ | 140 | 1 | Not Specified |

Table 2: Reaction Conditions and Yields for the Synthesis of this compound (via Fries Rearrangement)

| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

| AlCl₃ | 150-160 | 2 | 45 | [2] |

Table 3: Spectroscopic Data for this compound

| Technique | Data | Reference |

| ¹H NMR | See detailed data below. | [3] |

| ¹³C NMR | See detailed data below. | [3] |

| FTIR (KBr, cm⁻¹) | 3502 (O-H), 1763 (C=O, lactone), 1695 (C=O, acetyl), 1670 (C=O, lactone) | [4] |

| Mass Spec. | Molecular Weight: 218.2 g/mol | [3] |

Detailed ¹H and ¹³C NMR Data:

-

¹H NMR (300 MHz, CDCl₃): δ (ppm) 12.6 (s, 1H, -OH), 8.05 (s, 1H, H-5), 6.85 (s, 1H, H-8), 6.20 (s, 1H, H-3), 2.65 (s, 3H, -COCH₃), 2.40 (s, 3H, -CH₃).[3]

-

¹³C NMR (75 MHz, CDCl₃): δ (ppm) 197.8, 161.1, 160.6, 157.7, 152.9, 128.9, 125.1, 113.6, 113.0, 100.6, 32.3, 18.9.[5]

Experimental Protocols

Step 1: Synthesis of 7-hydroxy-4-methylcoumarin (Pechmann Condensation)

Materials:

-

Resorcinol

-

Ethyl acetoacetate

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Ethanol

Procedure:

-

In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 10 mmol of resorcinol and 10 mmol of ethyl acetoacetate to 10 mL of concentrated sulfuric acid, maintaining the temperature at 0-5 °C.[1]

-

Stir the mixture at this temperature for 1 hour.[1]

-

Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 18 hours.[1]

-

Pour the reaction mixture slowly into a beaker containing crushed ice with vigorous stirring.

-

A precipitate of 7-hydroxy-4-methylcoumarin will form. Collect the solid by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from aqueous ethanol to obtain pure 7-hydroxy-4-methylcoumarin.

Step 2: Synthesis of this compound

This step involves two parts: acetylation of the 7-hydroxy-4-methylcoumarin followed by a Fries rearrangement.

Part A: Acetylation of 7-hydroxy-4-methylcoumarin

Materials:

-

7-hydroxy-4-methylcoumarin

-

Acetic anhydride

-

Pyridine (catalyst)

Procedure:

-

Dissolve 7-hydroxy-4-methylcoumarin in acetic anhydride.

-

Add a catalytic amount of pyridine.

-

Heat the mixture under reflux for 2-3 hours.

-

After cooling, pour the reaction mixture into cold water to precipitate the 7-acetoxy-4-methylcoumarin.

-

Filter, wash with water, and dry the product.

Part B: Fries Rearrangement to this compound

Materials:

-

7-acetoxy-4-methylcoumarin

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Nitrobenzene (solvent)

-

Dilute Hydrochloric Acid (HCl)

-

Ice

Procedure:

-

In a round-bottom flask, prepare a mixture of 7-acetoxy-4-methylcoumarin and anhydrous aluminum chloride (in a molar ratio of approximately 1:1.5) in nitrobenzene.[2]

-

Heat the reaction mixture to 150-160 °C for 2 hours.[2]

-

Cool the mixture and then carefully pour it onto a mixture of crushed ice and dilute hydrochloric acid to decompose the aluminum chloride complex.

-

The product, this compound, will precipitate.

-

Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent such as ethanol.

Visualizations

Caption: Synthetic workflow for this compound.

Caption: Proposed signaling pathway of 6-acetyl-7-hydroxy-4-methylcoumarin derivatives.

References

- 1. jetir.org [jetir.org]

- 2. repository.ias.ac.in [repository.ias.ac.in]

- 3. 6-Acetyl-7-hydroxy-4-methyl-2H-1-benzopyran-2-one | C12H10O4 | CID 5977496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A Receptor Agents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one via Pechmann Condensation

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one, also known as 6-acetyl-7-hydroxy-4-methylcoumarin, is a key heterocyclic compound with significant applications in medicinal chemistry and drug discovery. Coumarin derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This document provides a detailed protocol for the synthesis of this target compound, which often serves as a crucial starting material for the development of novel therapeutic agents.[4]

The synthetic route involves a two-step process commencing with the Pechmann condensation to form the coumarin core, followed by a Friedel-Crafts acylation to introduce the acetyl group at the C6 position. The Pechmann condensation is a classic and widely used method for synthesizing coumarins from a phenol and a β-ketoester under acidic conditions.[5]

Data Presentation

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 7-Hydroxy-4-methyl-2H-chromen-2-one | C₁₀H₈O₃ | 176.17 | 184–186 |

| This compound | C₁₂H₁₀O₄ | 218.21 | 209-210 |

Spectral Data for this compound

| Spectroscopy | Key Peaks / Shifts |

| ¹H NMR | (DMSO-d6, 400MHz) δ (ppm): 2.427 (s, 3H, CH₃), 3.327-3.331 (s, 3H, OCH₃), 6.101-7.609 (m, 4H, Ar-H).[6] |

| ¹³C NMR | (Chloroform-d) δ (ppm): Please refer to spectral databases for detailed assignments.[7] |

| IR (KBr) | (cm⁻¹): 2958.18 (-C-H), 1385.72 (-OH), 1516 (C=C).[6] |

| Mass (m/z) | 219 (M⁺+1).[6] |

Experimental Protocols

Step 1: Synthesis of 7-Hydroxy-4-methyl-2H-chromen-2-one (Pechmann Condensation)

This protocol is adapted from established Pechmann condensation procedures.[5][6][8]

Materials:

-

Resorcinol (1.0 eq)

-

Ethyl acetoacetate (1.0 eq)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Crushed Ice

-

Ethanol (for recrystallization)

Procedure:

-

Carefully place 80 mL of concentrated sulfuric acid in a beaker and cool it in an ice bath to a temperature between 0-5 °C.[6]

-

In a separate flask, prepare a mixture of resorcinol (22 g, 0.2 mole) and ethyl acetoacetate (26 g, 0.2 mole).[6]

-

Slowly add the resorcinol and ethyl acetoacetate mixture to the chilled sulfuric acid with constant stirring, ensuring the temperature does not exceed 10 °C. The addition is exothermic.[9]

-

After the addition is complete, allow the reaction mixture to stand at room temperature overnight.

-

Pour the reaction mixture slowly over crushed ice with stirring.

-

The solid product that precipitates out is collected by filtration and washed thoroughly with cold water.

-

The crude product is purified by recrystallization from ethanol to yield 7-hydroxy-4-methyl-2H-chromen-2-one.

Step 2: Synthesis of this compound (Friedel-Crafts Acylation)

This protocol is based on the acylation of the synthesized 7-hydroxy-4-methylcoumarin.[6]

Materials:

-

7-Hydroxy-4-methyl-2H-chromen-2-one (1.0 eq)

-

Anhydrous Zinc Chloride (ZnCl₂)

-

Glacial Acetic Acid

Procedure:

-

In a beaker, dissolve freshly fused and powdered zinc chloride (13.629 g, 0.1 mole) in glacial acetic acid (12 ml) by heating on a sand bath.[6]

-

Add dry 7-hydroxy-4-methyl-2H-chromen-2-one (14.608 g, 0.083 mole) to the heated mixture with stirring at 140 °C.[6]

-

Continue heating and stirring the reaction mixture. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture and pour it into ice water.

-

The precipitated solid is filtered, washed with water, and dried.

-

The crude this compound is then recrystallized from a suitable solvent (e.g., ethanol) to obtain the pure product.

Visualizations

Pechmann Condensation Mechanism

Caption: Mechanism of Pechmann Condensation.

Experimental Workflow for Synthesis

Caption: Experimental workflow for the synthesis.

References

- 1. rjpbcs.com [rjpbcs.com]

- 2. iosrjournals.org [iosrjournals.org]

- 3. Comprehensive Review on Medicinal Applications of Coumarin-Derived Imine–Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A Receptor Agents [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. wisdomlib.org [wisdomlib.org]

- 7. spectrabase.com [spectrabase.com]

- 8. jetir.org [jetir.org]

- 9. youtube.com [youtube.com]

Application Notes and Protocols for the Analytical Detection of 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one, a member of the coumarin family, is a versatile scaffold in medicinal chemistry. Its derivatives have shown significant potential in various therapeutic areas, including as serotonin receptor agents for neurological disorders.[1][2] Accurate and reliable analytical methods for the detection and quantification of this compound are crucial for quality control in manufacturing, pharmacokinetic studies, and drug development.

This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods Overview

The primary methods for the quantitative analysis of coumarin derivatives, including this compound, are HPLC and LC-MS/MS. HPLC-UV offers a robust and cost-effective approach for routine analysis, while LC-MS/MS provides superior sensitivity and selectivity, making it ideal for bioanalytical applications where low detection limits are required.

Quantitative Data Summary

The following tables summarize the typical performance characteristics of analytical methods for the quantification of coumarin derivatives. These values can be considered as a benchmark when developing and validating a specific method for this compound.

Table 1: HPLC-UV Method Performance

| Parameter | Typical Value |

| Linearity (r²) | > 0.999 |

| Limit of Detection (LOD) | ~0.05 µg/mL |

| Limit of Quantification (LOQ) | ~0.15 µg/mL |

| Accuracy (% Recovery) | 95 - 105% |

| Precision (%RSD) | < 5% |

Table 2: LC-MS/MS Method Performance

| Parameter | Typical Value |

| Linearity (r²) | > 0.999 |

| Lower Limit of Quantification (LLOQ) | 0.05 - 10 ng/mL |

| Accuracy (% Recovery) | 85 - 115% |

| Precision (%RSD) | < 15% |

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol describes a general reversed-phase HPLC method suitable for the quantification of this compound.

a. Instrumentation and Materials

-

HPLC system with a UV-Vis detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Reference standard of this compound

b. Chromatographic Conditions

-

Mobile Phase: A mixture of methanol and water (e.g., 70:30, v/v) or acetonitrile and water. The optimal ratio should be determined during method development.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Column Temperature: 30°C

-